molecular formula C18H16N2O4 B7724246 3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

Cat. No.: B7724246
M. Wt: 324.3 g/mol
InChI Key: ALHBDVLFFIONPD-VQHVLOKHSA-N
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Description

3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound with the molecular formula C18H16N2O4 This compound is characterized by the presence of an imidazo[1,2-a]pyridine core, substituted with a 3,4-dimethoxyphenyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multi-step organic reactionsThe final step involves the addition of the acrylic acid moiety via a Heck reaction, which is a palladium-catalyzed coupling of alkenes with aryl halides .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]propionic acid
  • 3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]butyric acid

Uniqueness

Compared to similar compounds, 3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .

Biological Activity

3-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C18H16N2O4C_{18}H_{16}N_{2}O_{4}, and it features an imidazo[1,2-a]pyridine core with a 3,4-dimethoxyphenyl substituent. This structural configuration is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-(3,4-dimethoxyphenyl)-imidazo[1,2-a]pyridine exhibit significant antiproliferative effects against various cancer cell lines. Notably, compounds in this class have shown IC50 values ranging from 2.0 to 20.0 µM against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Notes
IPA 5A5495.0Potent activity
IPA 12HeLa10.0Selective toxicity
IPS 9B16F1015.0Non-toxic to HEK-293

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit c-KIT kinase activity, which is crucial in various cancers .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Molecular Docking Studies : Docking simulations indicate favorable interactions with key targets involved in cancer progression, supporting their potential as lead compounds for drug development .

Case Studies

A notable study evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties. The findings revealed that several compounds exhibited low toxicity towards normal human cells while maintaining potent activity against cancer cell lines . This selectivity is crucial for developing safe therapeutic agents.

Properties

IUPAC Name

(E)-3-[2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-23-14-8-6-12(11-15(14)24-2)18-13(7-9-17(21)22)20-10-4-3-5-16(20)19-18/h3-11H,1-2H3,(H,21,22)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHBDVLFFIONPD-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)/C=C/C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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